Dovitinib-d8

Descripción general

Descripción

Synthesis Analysis

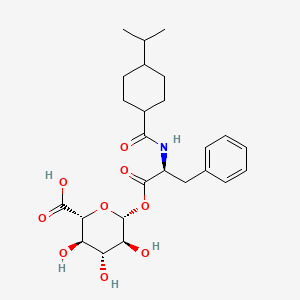

An electrospray ionization tandem mass spectrometry (ESI-MS/MS) method was used to separate dovitinib using an analytical C18 column (50 × 2.1 mm, 1.8 μm) at 25°C . Bosutinib was used as the internal standard (IS). Dovitinib was extracted from mouse plasma using a precipitation procedure .Molecular Structure Analysis

Dovitinib is an oral multikinase inhibitor targeting FGF receptors, PDGF receptors, and VEGF receptors . Its activity against FGF receptors suggests its usefulness in treating cancers after the failure of VEGF/VEGF receptor-targeting agents .Chemical Reactions Analysis

The piperazine-linked benzimidazole multi-kinase inhibitor dovitinib, which has a chemical structure similar to the piperazine-linked bisbenzimidazole minor groove DNA binding compound Hoechst 33258, also bound to DNA, though not as strongly as Hoechst 33258 .Physical And Chemical Properties Analysis

Dovitinib is a small molecule with a molecular weight of 392.438 . Its chemical formula is C21H21FN6O .Aplicaciones Científicas De Investigación

Tratamiento del cáncer de mama

Dovitinib se ha utilizado en el tratamiento del cáncer de mama. En un ensayo de fase II, Dovitinib se combinó con fulvestrant para tratar a pacientes posmenopáusicas con cáncer de mama HR+, HER2− que había progresado durante o después de la terapia endocrina previa . El estudio mostró que Dovitinib en combinación con fulvestrant mostró una actividad clínica prometedora en el subgrupo con amplificación de la vía FGF .

Inhibición de FGFR

Dovitinib es un potente inhibidor del receptor del factor de crecimiento de fibroblastos (FGFR). Ha demostrado actividad antitumoral en pacientes con cáncer de mama con amplificación de la vía FGFR que han sido tratados previamente de forma intensiva . También ha demostrado actividad antitumoral en líneas celulares de cáncer de mama con amplificación de FGFR .

Inhibición de VEGFR

Dovitinib también es un inhibidor del receptor del factor de crecimiento del endotelio vascular (VEGFR). Esto lo convierte en un posible candidato para el tratamiento de cánceres donde VEGFR juega un papel significativo .

Inhibición de PDGFR

Dovitinib inhibe el receptor del factor de crecimiento derivado de plaquetas (PDGFR), que a menudo se sobreexpresa en varios tipos de cáncer .

Inhibición de c-KIT

Se ha descubierto que Dovitinib inhibe c-KIT, una proteína que a menudo muta y se vuelve hiperactiva en algunos tipos de cáncer .

Inhibición de FLT3

Dovitinib inhibe la quinasa 3 de tirosina similar a FMS (FLT3), un tipo de proteína involucrada en el crecimiento y la división celular. En algunos cánceres, FLT3 se activa demasiado, lo que lleva a un crecimiento rápido de las células cancerosas .

Mecanismo De Acción

Target of Action

Dovitinib-d8 is a multi-kinase inhibitor that primarily targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . These include the vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1/3), platelet-derived growth factor receptor β (PDGFR-β), and others . These RTKs play crucial roles in cell proliferation, survival, and differentiation, and their overexpression or mutation is often associated with cancer development .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity, which prevents the phosphorylation and activation of downstream signaling pathways . Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This broad spectrum of inhibition allows this compound to interfere with multiple processes involved in tumor growth and angiogenesis .

Biochemical Pathways

The inhibition of these RTKs by this compound affects several key biochemical pathways. For instance, the drug’s action on FGFRs, VEGFRs, and PDGFR-β disrupts the MAP kinase and AKT pathways, which are critical for cell proliferation and survival . By blocking these pathways, this compound can inhibit tumor growth and induce apoptosis in cancer cells .

Pharmacokinetics

It is known that dovitinib is an orally active small molecule, suggesting that it can be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . In addition, this compound significantly decreases the microvessel density of tumors, indicating its antiangiogenic effects . These effects contribute to the drug’s ability to suppress tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the tumor microenvironment and the genetic makeup of the cancer cells can impact the drug’s efficacy . .

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGJSYPIOVRLQ-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)